4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester hydrochloride
CAS No.: 1211512-51-4
Cat. No.: VC2699966
Molecular Formula: C9H14ClN3O2
Molecular Weight: 231.68 g/mol
* For research use only. Not for human or veterinary use.
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester hydrochloride - 1211512-51-4](/images/structure/VC2699966.png)
Specification
CAS No. | 1211512-51-4 |
---|---|
Molecular Formula | C9H14ClN3O2 |
Molecular Weight | 231.68 g/mol |
IUPAC Name | ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C9H13N3O2.ClH/c1-2-14-9(13)8-6-5-10-4-3-7(6)11-12-8;/h10H,2-5H2,1H3,(H,11,12);1H |
Standard InChI Key | MCDFHMGRGVFDOX-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NNC2=C1CNCC2.Cl |
Canonical SMILES | CCOC(=O)C1=NNC2=C1CNCC2.Cl |
Introduction
Chemical Properties and Identification
Chemical Identity and Structure
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester hydrochloride is a heterocyclic compound with a bicyclic core structure. The compound is represented by the following key identifiers:
Table 1: Chemical Identity Parameters
Parameter | Value |
---|---|
CAS Number | 1211512-51-4 |
Molecular Formula | C₉H₁₄ClN₃O₂ |
Molecular Weight | 231.67936 g/mol |
MDL Number | MFCD18459263 |
SMILES Notation | Cl.CCOC(=O)C1=NNC2=C1CNCC2 |
Chemical Structure | Bicyclic heterocycle with tetrahydropyridine and pyrazole rings |
The compound features a pyrazolo[4,3-c]pyridine core where the pyridine ring is in a tetrahydro form, with an ethyl carboxylate group at the 3-position of the pyrazole ring. It exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents .
Structural Characteristics
The structural backbone of this compound consists of a fused bicyclic system. The core structure comprises:
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A pyrazole ring (5-membered heterocycle with two adjacent nitrogen atoms)
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A tetrahydropyridine ring (6-membered heterocycle with one nitrogen atom, saturated)
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The two rings are fused at the 4,3-c positions, creating the pyrazolo[4,3-c]pyridine scaffold
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A carboxylic acid ethyl ester substituent at position 3 of the pyrazole ring
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The nitrogen at position 1 of the pyrazole ring is protonated and exists as a hydrochloride salt
This structural arrangement contributes to its potential as a pharmacophore in medicinal chemistry.
Synthesis and Preparation Methods
Esterification Procedures
One common approach for introducing the ethyl ester functionality involves the esterification of the corresponding carboxylic acid. Based on methods used for similar pyrazole carboxylic acids, the esterification can be accomplished through the following procedure:
Table 2: Esterification Conditions for Pyrazole Carboxylic Acids
Reagents | Conditions | Yield | Reference Compound |
---|---|---|---|
Sulfuric acid in ethanol | 80°C, 2h | 96% | Pyrazole-3-carboxylic acid |
Sulfuric acid in ethanol | 100°C, 4h, inert atmosphere | 93% | 1H-pyrazole-3-carboxylic acid |
Sulfuric acid in ethanol | Reflux, overnight | 92% | 1H-pyrazol-3-formic acid |
Sulfuric acid in ethanol | Reflux, overnight | 80% | 1H-Pyrazole-3-carboxylic acid |
Sulfuric acid in ethanol | Reflux, 24h | 72% | 1H-pyrazole-3-carboxylic acid |
These esterification conditions could be adapted for the preparation of the ethyl ester derivative of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid, followed by treatment with hydrogen chloride to form the hydrochloride salt .
Construction of the Pyrazolo[4,3-c]pyridine Core
The synthesis of the fused bicyclic system typically involves either:
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Cyclocondensation reactions to form the pyrazole ring from appropriate precursors
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Functionalization of preformed pyrazole derivatives to construct the tetrahydropyridine ring
A potential synthetic route might involve:
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Preparation of a suitable pyrazole-3-carboxylic acid ethyl ester
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Introduction of appropriate functional groups to enable cyclization
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Ring closure to form the tetrahydropyridine portion
One process mentioned in the literature for similar compounds includes the use of hydrazine hydrate for constructing the pyrazole ring, followed by further functionalization to complete the bicyclic system .
Structural Relatives and Analogs
Parent Compound and Derivatives
The parent structure of the title compound is 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, which serves as a scaffold for numerous derivatives with various substitution patterns. This core structure has a molecular weight of 123.16 g/mol and is represented by CAS number 2760583 .
Several structurally related compounds include:
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4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid (CAS: 933689-86-2) - the free acid form lacking the ethyl ester group
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Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride (CAS: 2680539-00-6) - similar to our target compound but without the tetrahydro saturation of the pyridine ring
Table 3: Comparison of Structural Relatives
Compound | CAS Number | Molecular Formula | Molecular Weight | Structural Difference |
---|---|---|---|---|
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine | 2760583 | C₆H₉N₃ | 123.16 | Lacks carboxylic acid ethyl ester and HCl |
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid | 933689-86-2 | C₇H₉N₃O₂ | 167.17 | Lacks ethyl ester and HCl |
Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate HCl | 2680539-00-6 | C₉H₉ClN₃O₂ | 227.65 | Unsaturated pyridine ring |
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester HCl | 1211512-51-4 | C₉H₁₄ClN₃O₂ | 231.68 | Target compound |
These structural variations can significantly impact the compounds' physicochemical properties and biological activities .
Isomeric Structures
Several isomeric structures with varying fusion patterns between the pyrazole and pyridine rings have been reported in the literature. These include:
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Pyrazolo[3,4-c]pyridine derivatives - with a different fusion arrangement between the pyrazole and pyridine rings
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Pyrazolo[4,3-b]pyridine derivatives - with an alternative connectivity pattern
Each isomeric scaffold exhibits distinct chemical and potentially different biological properties. For instance, 7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridines have been investigated as phosphodiesterase inhibitors .
Parameter | Designation |
---|---|
GHS Symbol | GHS07 |
Signal Word | Warning |
Hazard Statements | H315-H319 (Causes skin irritation; Causes serious eye irritation) |
Precautionary Statements | P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 |
HS Code | 2933399990 |
These classifications indicate that the compound has moderate irritant properties and requires appropriate handling procedures .
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